molecular formula C11H12Cl2O3 B12193493 3,4-Bis(2-chloroethoxy)benzaldehyde

3,4-Bis(2-chloroethoxy)benzaldehyde

Cat. No.: B12193493
M. Wt: 263.11 g/mol
InChI Key: XUBTZPMMFZMQRY-UHFFFAOYSA-N
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Description

3,4-Bis(2-chloroethoxy)benzaldehyde: is an organic compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.12 g/mol It is a derivative of benzaldehyde, featuring two 2-chloroethoxy groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2-chloroethoxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with 2-chloroethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ether linkage . The general reaction scheme is as follows:

3,4-Dihydroxybenzaldehyde+2×2-ChloroethanolThis compound\text{3,4-Dihydroxybenzaldehyde} + 2 \times \text{2-Chloroethanol} \rightarrow \text{this compound} 3,4-Dihydroxybenzaldehyde+2×2-Chloroethanol→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(2-chloroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: 3,4-Bis(2-chloroethoxy)benzoic acid.

    Reduction: 3,4-Bis(2-chloroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Bis(2-chloroethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3,4-Bis(2-chloroethoxy)benzaldehyde depends on its specific applicationFor example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 3,4-Bis(2-chloroethoxy)benzaldehyde is unique due to the presence of chloroethoxy groups, which can undergo specific chemical reactions not possible with other substituents.

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

3,4-bis(2-chloroethoxy)benzaldehyde

InChI

InChI=1S/C11H12Cl2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2

InChI Key

XUBTZPMMFZMQRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)OCCCl)OCCCl

Origin of Product

United States

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